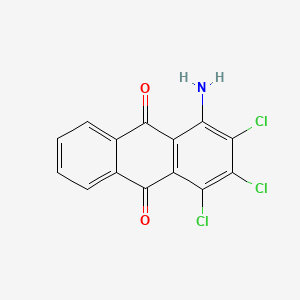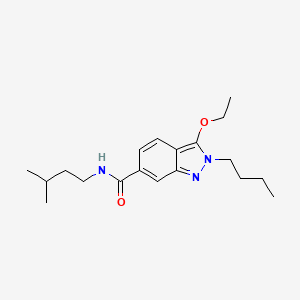
2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, an ethoxy group, and an isopentyl group attached to the indazole core.
Méthodes De Préparation
The synthesis of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, indazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some indazole compounds are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparaison Avec Des Composés Similaires
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its use in various medicinal applications, including as an anticancer agent.
2H-Indazole: Similar to 1H-indazole but with different substitution patterns and biological activities.
Indazole-3-carboxamide: Another indazole derivative with potential therapeutic applications.
The uniqueness of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
919107-24-7 |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-butyl-3-ethoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-5-7-12-22-19(24-6-2)16-9-8-15(13-17(16)21-22)18(23)20-11-10-14(3)4/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,23) |
Clé InChI |
WQRSKRTWHGTYDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


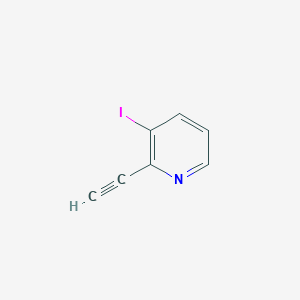
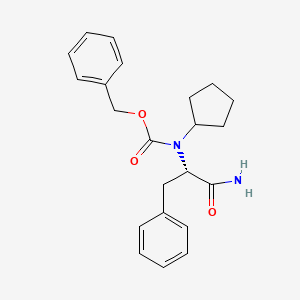
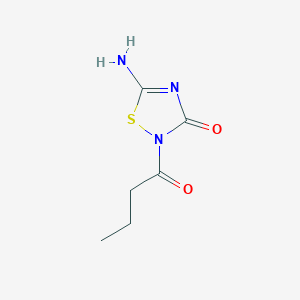
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
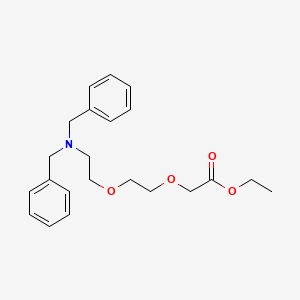
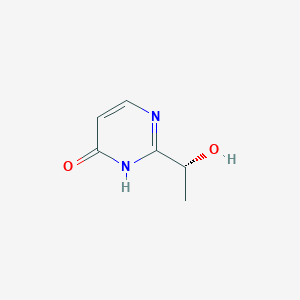
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
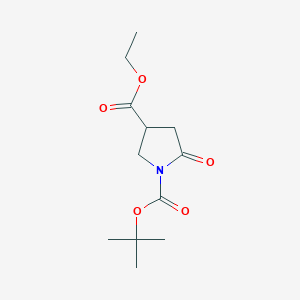
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
